An In-depth Technical Guide to 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly "escaping from flatland," a term that describes the shift from planar, aromatic structures to more three-dimensional, sp3-rich molecules.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry offer a powerful strategy to enhance metabolic stability, improve target selectivity, and fine-tune physicochemical properties of lead compounds.[1]
This guide focuses on a particularly valuable building block within this class: 1-Oxaspiro[4.4]nonan-6-amine hydrochloride . Its unique architecture, combining a tetrahydrofuran ring with a cyclopentylamine moiety, presents a conformationally restrained scaffold that is gaining attention as a versatile intermediate in the synthesis of novel therapeutics.
Core Molecular Profile
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 951164-20-8 | [2][3] |
| Molecular Formula | C8H16ClNO | [2][3] |
| Molecular Weight | 177.67 g/mol | [2] |
| IUPAC Name | 1-Oxaspiro[4.4]nonan-6-amine hydrochloride | |
| Synonyms | 6-Amino-1-oxaspiro[4.4]nonane hydrochloride, 1-Oxaspiro[4.4]nonan-6-amine HCl | [2] |
Physicochemical Properties
While extensive experimental data is not publicly available, the following table summarizes known and predicted properties. Researchers should perform their own analytical characterization for confirmation.
| Property | Value | Notes |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | Expected to be soluble in water and polar organic solvents. |
| Predicted XlogP | 0.4 | [4] |
| Storage | 2-8°C | [3] |
Synthesis and Mechanistic Considerations
The primary route to 1-Oxaspiro[4.4]nonan-6-amine is through the reductive amination of its ketone precursor, 1-Oxaspiro[4.4]nonan-6-one . This two-stage process is a cornerstone of amine synthesis in medicinal chemistry.
Workflow for the Synthesis of 1-Oxaspiro[4.4]nonan-6-amine Hydrochloride
Caption: Synthetic pathway from cyclobutanone to the target hydrochloride salt.
Part 1: Elaboration of the Spirocyclic Ketone Core
The construction of the 1-oxaspiro[4.4]nonane framework is efficiently achieved via an oxonium ion-mediated rearrangement.[5]
Experimental Protocol (General)
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Formation of the Carbinol: 2-Lithio-4,5-dihydrofuran, generated by the deprotonation of 4,5-dihydrofuran, is reacted with cyclobutanone at low temperature (e.g., -78 °C) in an inert solvent like THF. This nucleophilic addition yields a tertiary alcohol (carbinol) intermediate.
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Rearrangement to Ketone: The crude carbinol is then subjected to an acid- or bromonium ion-induced rearrangement. This key step rapidly assembles the spirocyclic ketone, 1-oxaspiro[4.4]nonan-6-one.[1][5] The choice of catalyst influences the reaction conditions and work-up procedure.
Causality and Expertise: This approach is elegant because it rapidly builds molecular complexity from simple, commercially available starting materials. The rearrangement is driven by the formation of a stable oxonium ion and the relief of ring strain, providing a strong thermodynamic driving force for the desired transformation.
Part 2: Reductive Amination and Salt Formation
Reductive amination is a robust and widely used method for converting ketones to amines.
Experimental Protocol (General)
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Imine Formation: 1-Oxaspiro[4.4]nonan-6-one is condensed with an ammonia source (e.g., ammonium acetate or ammonia in an alcoholic solvent) to form an imine or enamine intermediate in situ.
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Reduction: A reducing agent is added to the reaction mixture to reduce the C=N double bond. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for this transformation.[1] It is milder and more selective than other hydrides like sodium borohydride or sodium cyanoborohydride, often resulting in cleaner reactions and higher yields.
-
Work-up and Purification: The reaction is quenched, and the crude amine is purified, typically by column chromatography.
-
Salt Formation: The purified free base, 1-oxaspiro[4.4]nonan-6-amine, is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt, which is then isolated by filtration.
Trustworthiness and Self-Validation: The progress of both the ketone synthesis and the reductive amination should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product before proceeding with work-up. The final product's identity and purity should be rigorously confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.
Applications in Drug Discovery and Medicinal Chemistry
The 1-oxaspiro[4.4]nonane scaffold is a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific drugs containing the 1-Oxaspiro[4.4]nonan-6-amine hydrochloride moiety are not yet on the market, the broader oxaspiro[4.4]nonane template has been successfully employed in the development of potent and selective enzyme inhibitors.
A notable example comes from researchers at Bristol-Myers Squibb, who developed novel inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a key target for inflammatory diseases.[6] They synthesized complex derivatives based on an oxaspiro[4.4]nonane core, demonstrating that this scaffold could serve as an exceptional platform for discovering potent, selective, and orally bioavailable drug candidates.[6]
The amine functionality at the 6-position of the title compound serves as a crucial chemical handle. It allows for the straightforward attachment of various side chains and functional groups through amide bond formation, urea synthesis, or further alkylation, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Potential Therapeutic Areas:
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Oncology: The related 1-azaspiro[4.4]nonane ring system is found in the Cephalotaxus alkaloids, some of which exhibit potent antiproliferative activities.[7]
-
Inflammation and Immunology: As demonstrated by the TACE inhibitors, this scaffold can be adapted to target key enzymes in inflammatory pathways.[6]
-
Neuroscience: The conformational rigidity of spirocycles is advantageous for designing ligands that can selectively target specific receptor subtypes in the central nervous system.
Safety and Handling
Hazard Identification
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.
Conclusion
1-Oxaspiro[4.4]nonan-6-amine hydrochloride is a valuable and versatile building block for medicinal chemistry. Its spirocyclic nature provides a rigid, three-dimensional framework that is highly desirable for the design of next-generation therapeutics. The synthetic accessibility of this compound, primarily through the reductive amination of its ketone precursor, allows for its ready incorporation into drug discovery pipelines. As the demand for novel, sp3-rich scaffolds continues to grow, the strategic application of building blocks like 1-oxaspiro[4.4]nonan-6-amine hydrochloride will undoubtedly contribute to the development of new medicines with improved efficacy and safety profiles.
References
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Ott, G. R., Asakawa, N., Liu, R. Q., Covington, M. B., Qian, M., Vaddi, K., Newton, R. C., Trzaskos, J. M., Christ, D. D., Galya, L., Scholz, T., Marshall, W., & Duan, J. J. (2008). Alpha,Beta-cyclic-beta-benzamido Hydroxamic Acids: Novel oxaspiro[4.4]nonane Templates for the Discovery of Potent, Selective, Orally Bioavailable Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 18(4), 1288–1292. [Link]
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Fuketech. (n.d.). 1-Oxaspiro[4.4]nonan-6-amine hydrochloride. Retrieved January 19, 2026, from [Link]
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Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 460–474. [Link]
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Paquette, L. A., & Tae, J. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. [Link]
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PubChemLite. (n.d.). 1-oxaspiro[4.4]nonan-6-amine hydrochloride (C8H15NO). Retrieved January 19, 2026, from [Link]
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